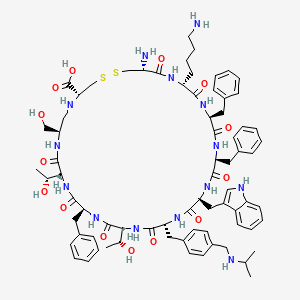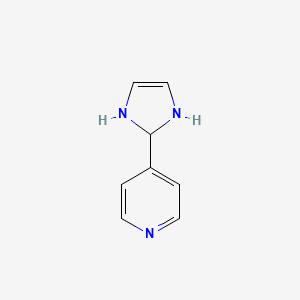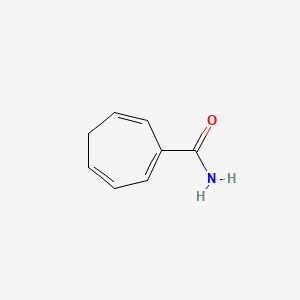
CH 275
Übersicht
Beschreibung
CH 275 ist ein Peptidanalogon von Somatostatin, einem Hormon, das die Freisetzung mehrerer anderer Hormone hemmt. Es bindet mit hoher Affinität (K_i = 52 nM) bevorzugt an den Somatostatin-Rezeptor 1 (sst1). This compound wirkt als potenter und selektiver sst1-Agonist (IC_50 = 30,9 nM) und wurde für seine potenzielle Anwendung in der Alzheimer-Forschung untersucht .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
This compound wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, eine Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese umfasst die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatisierte Peptidsynthesizer werden häufig verwendet, um die Effizienz und Reproduzierbarkeit zu erhöhen. Das Endprodukt wird durch Hochleistungsflüssigchromatographie (HPLC) gereinigt, um den gewünschten Reinheitsgrad zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Disulfidbindungsbildung zwischen Cysteinresten.
Reduktion: Die Spaltung von Disulfidbindungen.
Substitution: Die Substitution spezifischer Aminosäuren in der Peptidsequenz.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) unter reduzierenden Bedingungen.
Substitution: Aminosäurederivate mit geeigneten Schutzgruppen und Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Peptide mit veränderter biologischer Aktivität oder Stabilität. So führt die Oxidation beispielsweise zur Bildung von cyclischen Peptiden mit Disulfidbindungen, was ihre Stabilität erhöht.
Wissenschaftliche Forschungsanwendungen
CH 275 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zum Studium von Peptid-Rezeptor-Interaktionen und der Struktur-Aktivitäts-Beziehung von Somatostatin-Analoga.
Biologie: Untersucht auf seine Rolle bei der Modulation der Hormonfreisetzung und der neuronalen Signalübertragung.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei Alzheimer-Krankheit durch Reduzierung der Amyloid-Beta-Plaque-Last im Gehirn.
Industrie: Anwendung bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen, die auf Somatostatin-Rezeptoren abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an den Somatostatin-Rezeptor 1 (sst1) mit hoher Affinität. Diese Bindung aktiviert den Rezeptor, was zur Hemmung der Adenylatcyclase und einer Abnahme der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Die nachgeschalteten Wirkungen umfassen die Modulation der Hormonfreisetzung und der neuronalen Signalwege. In der Alzheimer-Forschung konnte gezeigt werden, dass this compound die Neprilysin-Aktivität erhöht, was Amyloid-Beta-Peptide abbaut und die Plaquebildung im Gehirn reduziert .
Wirkmechanismus
Target of Action
CH 275, also known as L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide, is a peptide analog of somatostatin . It primarily targets the somatostatin receptor 1 (sst1) . The somatostatin receptor is a G protein-coupled receptor that regulates the endocrine system and affects neurotransmission and cell proliferation .
Mode of Action
This compound binds preferentially to the somatostatin receptor 1 (sst1) with a Ki of 52 nM . It acts as a potent and selective sst1 agonist . This interaction with its target leads to changes in the cellular processes regulated by the somatostatin receptor, such as inhibition of hormone secretion and cell proliferation .
Biochemical Pathways
These include the regulation of endocrine system function and neurotransmission .
Pharmacokinetics
These may include rapid metabolism and excretion, potential for targeted delivery, and possible challenges with oral bioavailability .
Result of Action
This compound has been found to exhibit antiproliferative capability in suppressing the proliferation and growth of colorectal cancer (CRC) cell lines . It triggers caspase 3-mediated intrinsic apoptosis of mitochondria and autophagy initiation . The molecular mechanisms of these effects are largely mediated by increasing the levels of the intracellular accumulation of reactive oxygen species (ROS) in CRC cells .
Biochemische Analyse
Biochemical Properties
CH 275 plays a crucial role in biochemical reactions by acting as a potent and selective agonist for somatostatin receptor 1 (sst1). It binds to sst1 with a Ki of 52 nM, demonstrating high affinity and specificity . This interaction is essential for modulating various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. This compound also displays IC50 values of 30.9 nM for sst1, 345 nM for sst3, and greater than 1 μM for sst2, sst4, and sst5, indicating its selectivity for sst1 . The compound’s ability to activate neprilysin activity further highlights its biochemical significance .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate neprilysin activity in primary neuron-based cell culture systems, which include hippocampal, cortical, and striatal neurons . This activation is crucial for the degradation of amyloid-beta peptides, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound’s interaction with somatostatin receptors can regulate hormone secretion and inhibit cell proliferation, further emphasizing its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with somatostatin receptor 1 (sst1). By acting as a selective agonist, this compound activates sst1, leading to downstream signaling events that modulate various physiological processes . This activation can result in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent regulation of ion channels and protein kinases. Furthermore, this compound’s ability to activate neprilysin activity suggests a mechanism involving the degradation of amyloid-beta peptides, which is critical for mitigating neurodegenerative processes . The compound’s selective binding and activation of sst1 highlight its potential as a therapeutic agent for conditions involving somatostatin receptor dysregulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. This compound is recommended to be stored at -20°C, protected from light, and kept dry and sealed to maintain its stability . In vitro studies have shown that this compound can robustly increase the expression of neprilysin in the hippocampus over extended periods, leading to a clear reduction in amyloid-beta plaque load without causing toxic side effects . These findings suggest that this compound’s effects are sustained over time, making it a valuable tool for long-term studies in neurodegenerative research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound, when administered via osmotic pump at a concentration of 56 μM for two weeks, decreases the level of neprilysin/SRIF in App knock-in mice . Additionally, direct injection of this compound into the Lacunosum molecular layer of 2-month-old AppNL-G-F mice for four months resulted in a robust increase in neprilysin expression in the hippocampus, accompanied by a clear reduction in amyloid-beta plaque load . These findings indicate that this compound’s effects are dose-dependent and can significantly impact neurodegenerative processes at appropriate concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s activation of neprilysin activity suggests its role in the degradation of amyloid-beta peptides, a critical process in neurodegenerative disease management . Additionally, this compound’s interaction with somatostatin receptors can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical pathways . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for conditions involving metabolic dysregulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s selective binding to somatostatin receptor 1 (sst1) facilitates its localization to specific cellular compartments where sst1 is expressed . This targeted distribution is crucial for this compound’s efficacy in modulating physiological processes and exerting its therapeutic effects. Additionally, this compound’s ability to activate neprilysin activity in the hippocampus suggests its accumulation in regions affected by neurodegenerative processes . These findings highlight the importance of this compound’s transport and distribution in achieving its desired effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s selective binding to somatostatin receptor 1 (sst1) directs it to specific cellular compartments where sst1 is expressed . This localization is critical for this compound’s ability to modulate cell signaling pathways and exert its therapeutic effects. Additionally, this compound’s activation of neprilysin activity in the hippocampus suggests its localization to regions involved in amyloid-beta degradation . The compound’s subcellular localization underscores its potential as a targeted therapeutic agent for conditions involving somatostatin receptor dysregulation and neurodegenerative processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CH 275 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
CH 275 undergoes various chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues.
Reduction: The cleavage of disulfide bonds.
Substitution: The replacement of specific amino acids in the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation leads to the formation of cyclic peptides with disulfide bonds, enhancing their stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Octreotid: Ein weiteres Somatostatin-Analogon mit einem breiteren Rezeptoraffinitätsprofil.
Lanreotid: Ein lang wirkendes Somatostatin-Analogon, das zur Behandlung von Akromegalie eingesetzt wird.
Pasireotid: Ein Somatostatin-Analogon mit hoher Affinität für mehrere Somatostatin-Rezeptorsubtypen.
Einzigartigkeit von CH 275
This compound ist einzigartig aufgrund seiner hohen Selektivität für den Somatostatin-Rezeptor 1 (sst1), was es zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Funktionen dieses Rezeptorsubtyps macht. Seine potente Agonistenaktivität und die Fähigkeit, die Neprilysin-Aktivität in Alzheimer-Krankheitsmodellen zu modulieren, unterscheiden es weiter von anderen Somatostatin-Analoga .
Eigenschaften
IUPAC Name |
(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOPEPKKBBIGHF-RXUBGYFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H98N14O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CH-275 interact with its target, the sst1 receptor, and what are the downstream effects?
A: CH-275 exhibits high affinity binding to sst1, acting as an agonist. [] This binding triggers a cascade of intracellular signaling events. In hypothalamic neurons, CH-275 binding to sst1 increases sensitivity to glutamate, leading to enhanced neuronal excitability. [] This effect is mediated through a pertussis toxin-insensitive pathway, suggesting the involvement of G-proteins other than Gi/o. [] In pancreatic beta cells, CH-275 selectively inhibits N-type Ca2+ channels, ultimately suppressing insulin secretion. [] This effect is pertussis toxin-insensitive and involves coupling of sst1 to CaV2.2 channels. []
Q2: What is the structural characterization of CH-275?
A: CH-275 is a cyclic undecapeptide. Its complete structure and synthesis pathway, including the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9, are detailed in scientific literature. [] This modification is crucial for its high affinity and selectivity for sst1.
Q3: How does the structure of CH-275 impact its activity, potency, and selectivity for sst1?
A: The incorporation of IAmp at position 9 is crucial for CH-275's high affinity and selectivity for sst1. [] Modifications such as D-Trp substitution with D2Nal, N-terminal carbamoylation, and monoiodination have been explored, with varying effects on affinity and selectivity. [] Reducing the ring size generally leads to a loss of affinity for all somatostatin receptor subtypes. []
Q4: What are the observed physiological effects of CH-275 in different cell types and tissues?
A4: CH-275 has shown diverse effects in various models:
- Hypothalamic Neurons: Increases sensitivity to glutamate, enhancing neuronal excitability. [, ]
- Pancreatic Beta Cells: Inhibits N-type Ca2+ channels, suppressing insulin secretion. []
- Hippocampus: Inhibits both NMDA and AMPA receptor-mediated responses, suggesting a role in modulating synaptic transmission. []
- Gastric Emptying: When injected intracisternally, it does not significantly affect gastric emptying, unlike sst5 agonists. []
Q5: What research tools and resources are valuable for studying CH-275 and its interactions with sst1?
A5: Key research tools and resources include:
- Selective agonists and antagonists: For dissecting the roles of specific sst subtypes. [, , ]
- Cell lines expressing specific sst subtypes: For in vitro studies of receptor binding and downstream signaling. [, ]
- Animal models: For investigating the physiological effects of CH-275 in vivo. [, ]
- Electrophysiology techniques: To study the effects of CH-275 on neuronal excitability and synaptic transmission. [, , ]
- Molecular biology techniques: To analyze sst1 receptor expression and downstream signaling pathways. []
Q6: What are the historical milestones and contributions of CH-275 to the research field?
A: CH-275 was one of the first highly selective sst1 agonists developed, significantly advancing our understanding of this receptor subtype's specific roles. [] Its use has helped delineate the distinct physiological effects mediated by sst1 compared to other sst subtypes, particularly in neuronal signaling and insulin secretion. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)



![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
